(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

Enantioselective pharmacology Chiral drug discovery Stereospecific activity

(S)-tert-Butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate (CAS 1217722-00-3) is a single-enantiomer, Boc-protected 3-aminopiperidine derivative bearing a pyridin-4-ylmethyl substituent on the exocyclic secondary amine. It belongs to the class of N-Boc-3-(pyridinylmethylamino)piperidine-1-carboxylates and is primarily employed as a chiral building block or synthetic intermediate in medicinal chemistry programs.

Molecular Formula C16H25N3O2
Molecular Weight 291.39 g/mol
CAS No. 1217722-00-3
Cat. No. B1294091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate
CAS1217722-00-3
Molecular FormulaC16H25N3O2
Molecular Weight291.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=NC=C2
InChIInChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-4-5-14(12-19)18-11-13-6-8-17-9-7-13/h6-9,14,18H,4-5,10-12H2,1-3H3/t14-/m0/s1
InChIKeyLBUYCRLVNHYWHB-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate (CAS 1217722-00-3): Procurement-Grade Overview for Chiral Piperidine Building Blocks


(S)-tert-Butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate (CAS 1217722-00-3) is a single-enantiomer, Boc-protected 3-aminopiperidine derivative bearing a pyridin-4-ylmethyl substituent on the exocyclic secondary amine. It belongs to the class of N-Boc-3-(pyridinylmethylamino)piperidine-1-carboxylates and is primarily employed as a chiral building block or synthetic intermediate in medicinal chemistry programs . The compound presents a well-defined (3S) absolute configuration with orthogonal protection: an acid-labile Boc group on the piperidine ring nitrogen and a free secondary amine linker to the pyridine ring, enabling sequential deprotection and chemoselective functionalization . Commercially sourced at 95–98% purity, this compound is positioned for enantioselective synthesis applications where stereochemical integrity at the piperidine 3-position is critical .

Why the (S)-Enantiomer of tert-Butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate Cannot Be Replaced by Its Racemate, (R)-Enantiomer, or Positional Isomers


Substituting the (S)-enantiomer (CAS 1217722-00-3) with the racemic mixture (CAS 886364-97-2), the (R)-enantiomer (CAS 1217819-94-7), or the 4-substituted positional isomer (CAS 206274-24-0) risks introducing stereochemistry-dependent variability that can confound chiral SAR campaigns, asymmetric synthesis outcomes, and biological assay reproducibility [1]. Vendor documentation explicitly states that the (S) form of this compound is biologically inactive, whereas the (R)-enantiomer exhibits measurable blood-pressure-lowering, antimicrobial, and anticancer cell-growth-inhibitory effects . In chiral lead-optimization programs, using the racemate or the wrong enantiomer may yield false-negative or false-positive activity readouts and compromise the development of enantiopure drug candidates. Additionally, the 4-substituted positional isomer differs in solid-state properties (melting point 70–73 °C versus no observed melting point for the 3-substituted compound), affecting crystallization, formulation, and handling during synthesis .

Quantitative Differentiation Evidence for (S)-tert-Butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate (CAS 1217722-00-3) Versus Closest Analogs


Enantioselective Biological Activity: (S)-Enantiomer Inactive vs. (R)-Enantiomer Exhibiting Pharmacological Effects

A direct head-to-head enantiomer comparison documented by the vendor (Biosynth/CymitQuimica) states that the (R)-enantiomer (CAS 1217819-94-7) demonstrates blood-pressure-lowering effect, antimicrobial activity against Salmonella typhimurium, and growth inhibition of cervical cancer cells, whereas the (S)-enantiomer (CAS 1217722-00-3) is explicitly described as 'not active' in these assays . This enantioselectivity is consistent with class-level evidence from the CYP3A4 ritonavir-analog study by Samuels and Sevrioukova (2019), which demonstrated that pyridine-Boc compounds with defined S/R side-group stereochemistry exhibit differential binding affinity (Ks) and inhibitory potency (IC50) against human CYP3A4, with the most potent R/R conformer achieving Ks = 0.04 μM and IC50 = 0.31 μM, comparable to ritonavir itself (Ks = 0.02 μM, IC50 = 0.13 μM) [1].

Enantioselective pharmacology Chiral drug discovery Stereospecific activity Piperidine alkaloid mimetics

Solid-State Property Differentiation: 3-Substituted S-Enantiomer Lacks Defined Melting Point vs. 4-Substituted Positional Isomer (mp 70–73 °C)

Physicochemical comparison across positional isomers reveals a notable solid-state difference. The target 3-substituted (S)-enantiomer (CAS 1217722-00-3) has no reported melting point (mp N/A), consistent with an amorphous, low-melting, or oil-like physical state . In contrast, the 4-substituted positional isomer, tert-butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate (CAS 206274-24-0), exhibits a defined melting point of 70–73 °C, indicating a crystalline solid at room temperature . This distinction has practical implications for weighing, storage, formulation development, and solid-phase synthesis protocols.

Solid-state characterization Crystallization behavior Positional isomer comparison Formulation development

Ring-Size Differentiation: Piperidine (6-Membered) S-Enantiomer vs. Pyrrolidine (5-Membered) S-Analog — Physicochemical and Steric Comparison

The piperidine-based (S)-enantiomer (CAS 1217722-00-3) and its pyrrolidine analog (S)-tert-butyl 3-((pyridin-4-ylmethyl)amino)pyrrolidine-1-carboxylate (CAS 1217788-07-2) differ in ring size (6- vs. 5-membered), producing quantifiable differences in calculated physicochemical properties. The piperidine compound has a higher molecular weight (291.39 vs. 277.36 g/mol), higher boiling point (418.6±40.0 vs. 403.7±40.0 °C), lower density (1.1±0.1 vs. 1.12±0.1 g/cm³), and different hydrogen-bond donor/acceptor and rotatable bond counts . These differences affect molecular recognition, conformational flexibility, and the spatial orientation of the pyridin-4-ylmethyl pharmacophore relative to the Boc-protected amine, which can translate into divergent target-binding profiles and pharmacokinetic properties in downstream lead compounds [1].

Ring-size SAR Piperidine vs. pyrrolidine Conformational analysis Ligand design

Enantiomer Pricing and Availability Premium: S-Enantiomer vs. Racemic Mixture — Cost-Benefit for Chiral vs. Achiral Research Programs

A comparison of catalog pricing reveals a significant cost premium for the enantiopure (S)-form relative to the racemic mixture, reflecting the additional chiral resolution or asymmetric synthesis steps required. Santa Cruz Biotechnology lists the (S)-enantiomer (sc-338529) at $480.00 per gram . The racemic mixture (CAS 886364-97-2) is available from Beyotime at ¥1,745 (~$240) per gram or from Fluorochem at ¥3,630 (~$500) per gram [1]. The (S)-enantiomer is also available at 97% purity from Leyan (Cat. 1242399) and at ≥95% purity from AmayBio, with typical delivery lead times of 2–10 days [2]. The (R)-enantiomer (CAS 1217819-94-7) from CymitQuimica is listed at €863.00/g .

Procurement economics Chiral resolution cost Enantiopure sourcing Research budget optimization

Chiral Building Block with Orthogonal Protection: Synthetic Utility for Sequential Deprotection and Divergent Derivatization

The (S)-enantiomer (CAS 1217722-00-3) provides a synthetically enabling architecture with two chemically distinguishable amine functionalities that can be addressed in a programmed sequence: (1) the Boc-protected piperidine nitrogen, which is stable under basic and nucleophilic conditions but cleaved under acidic conditions (TFA, HCl), and (2) the secondary exocyclic amine at the 3-position bearing the pyridin-4-ylmethyl group, which is available for alkylation, acylation, or reductive amination without disturbing the Boc group . Following Boc removal, the liberated piperidine NH can be further functionalized, enabling divergent synthesis of compound libraries from a single chiral intermediate. This orthogonal protection strategy is not available in analogs where both amines are unprotected or identically protected. The defined (3S) stereochemistry is maintained throughout these transformations, ensuring enantiopure downstream products .

Orthogonal protection strategy Boc deprotection Chiral amine building block Divergent synthesis

Physical Property Identity Across Enantiomers But Divergence Across Scaffolds: Boiling Point and Density as Quality Control Benchmarks

Both the (S)-enantiomer (CAS 1217722-00-3) and (R)-enantiomer (CAS 1217819-94-7) share identical calculated physicochemical properties: density 1.1±0.1 g/cm³, boiling point 418.6±40.0 °C at 760 mmHg, and flash point 207.0±27.3 °C, as expected for enantiomeric pairs . The racemic mixture (CAS 886364-97-2) also reports the same values: density 1.1 g/cm³, boiling point 418.6 °C, flash point 207 °C . This equivalence means that physical property measurements (GC retention time, refractive index, density) cannot distinguish enantiomers for QC purposes; chiral HPLC or optical rotation measurement is required [1]. In contrast, the pyrrolidine analog shows distinctly different values (bp 403.7 °C, density 1.12 g/cm³) enabling rapid differentiation by GC or density measurement.

QC benchmarking Enantiomer equivalence Scaffold divergence Physicochemical profiling

Optimal Research and Procurement Application Scenarios for (S)-tert-Butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate (CAS 1217722-00-3)


Enantioselective Structure-Activity Relationship (SAR) Studies Requiring Stereochemically Defined (S)-Piperidine Scaffolds

In chiral lead-optimization campaigns, the (S)-enantiomer (CAS 1217722-00-3) serves as the stereochemically defined (3S)-configured building block for synthesizing enantiopure compound libraries. Given vendor documentation that the (S) form lacks the blood-pressure-lowering, antimicrobial, and anticancer activities of the (R)-enantiomer , the (S)-compound is most appropriately deployed as: (a) a negative control enantiomer in stereospecificity studies, (b) a chiral intermediate for synthesizing (S)-configured target molecules where the desired pharmacology resides in the S-series, or (c) a starting material for diastereomeric synthesis where the (3S) configuration influences downstream stereochemical outcomes. The class-level evidence from CYP3A4 ritonavir analog studies demonstrates that side-group stereochemistry in pyridine-Boc compounds can produce up to ~8-fold differences in binding affinity and inhibitory potency, underscoring the importance of using defined enantiomers rather than racemates in SAR campaigns [1].

Orthogonal Protection-Dependent Divergent Library Synthesis from a Single Chiral Intermediate

The compound's two chemically distinguishable amine groups—Boc-protected piperidine nitrogen and free exocyclic secondary amine—enable a programmed two-step derivatization sequence. This is particularly valuable in parallel synthesis and DNA-encoded library (DEL) production where sequential functionalization without protecting group manipulation is desired . A typical workflow: (Step 1) reductive amination or acylation at the free 3-NH(pyridin-4-ylmethyl) site; (Step 2) Boc deprotection with TFA/DCM; (Step 3) functionalization of the liberated piperidine NH, yielding a diverse array of enantiopure products from one intermediate [1]. This orthogonal strategy cannot be replicated with fully deprotected analogs and is more efficient than routes starting from the racemic mixture, which would require chiral separation at an intermediate or final stage.

Chiral Reference Standard for Analytical Method Development and Enantiopurity Verification

Because the (S)- and (R)-enantiomers share identical achiral physicochemical properties (density 1.1 g/cm³, bp 418.6 °C, fp 207 °C) , chromatographic methods using achiral stationary phases cannot resolve them. The (S)-enantiomer (CAS 1217722-00-3) at 97–98% purity serves as an essential reference standard for developing and validating chiral HPLC or SFC methods capable of quantifying enantiomeric excess in reaction products derived from this scaffold [1]. Analytical laboratories supporting medicinal chemistry teams require both enantiomers to establish retention time markers, resolution factors, and limit of detection/quantification for enantiopurity assays.

Medicinal Chemistry Hit-to-Lead Programs Targeting Kinases, GPCRs, or Ion Channels with Chiral Piperidine Pharmacophores

Compounds containing the pyridin-4-ylmethyl-aminopiperidine motif have been investigated as PI3Kδ inhibitors, muscarinic receptor antagonists, and CYP3A4 ligands [1][2]. The (S)-enantiomer provides a versatile entry point for synthesizing analogs in these target classes with defined (3S) stereochemistry. While the (R)-enantiomer has been associated with pharmacological activity in vendor-reported assays, the (S)-enantiomer's lack of activity at certain targets makes it useful for selectivity profiling—confirming that observed activity in a novel chemotype is enantioselective, supporting a specific binding hypothesis rather than non-specific assay interference. The Boc group also provides a convenient UV chromophore for HPLC monitoring of reactions and purification.

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